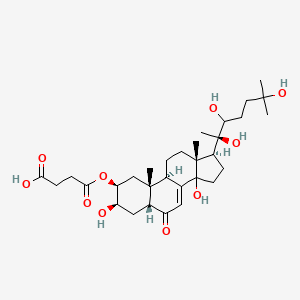
Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is notable for its multiple hydroxyl groups and a carboxy-oxopropoxy side chain, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” typically involves multi-step organic synthesis. The process may start with a basic steroid structure, such as cholesterol, and involve various functional group transformations including oxidation, esterification, and hydroxylation. Each step requires specific reagents and conditions, such as:
Oxidation: Using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Esterification: Employing reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Hydroxylation: Utilizing reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of other complex steroids.
Biology: Studying its effects on cellular processes and its role in metabolic pathways.
Medicine: Investigating its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Use in the production of steroid-based pharmaceuticals or as a biochemical reagent.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and the carboxy-oxopropoxy side chain may allow it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A precursor in the biosynthesis of steroid hormones.
Corticosteroids: Steroid hormones involved in the regulation of inflammation and immune response.
Anabolic Steroids: Synthetic derivatives of testosterone used to promote muscle growth.
Uniqueness
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” is unique due to its specific functional groups and stereochemistry, which may impart distinct chemical and biological properties compared to other steroids.
Propriétés
Numéro CAS |
78832-67-4 |
|---|---|
Formule moléculaire |
C31H48O10 |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
4-[[(2S,3R,5R,9R,10R,13R,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O10/c1-27(2,38)11-10-24(34)30(5,39)23-9-13-31(40)18-14-20(32)19-15-21(33)22(41-26(37)7-6-25(35)36)16-28(19,3)17(18)8-12-29(23,31)4/h14,17,19,21-24,33-34,38-40H,6-13,15-16H2,1-5H3,(H,35,36)/t17-,19-,21+,22-,23-,24?,28+,29+,30+,31?/m0/s1 |
Clé InChI |
DPULBYBNKZZWKM-MYNQUVIASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)CCC(=O)O)C)C1(CC[C@@H]2[C@](C)(C(CCC(C)(C)O)O)O)O |
SMILES canonique |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)OC(=O)CCC(=O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
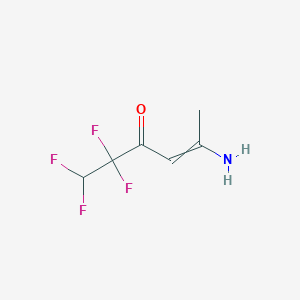
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
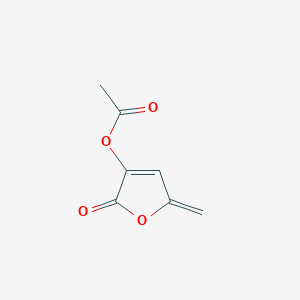
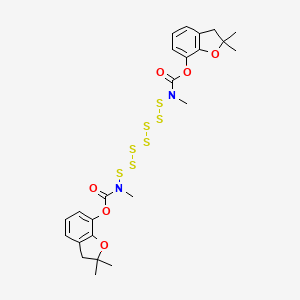
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

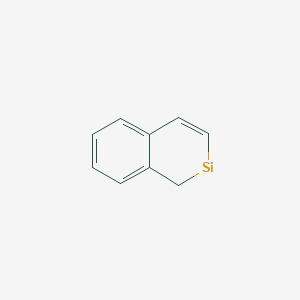

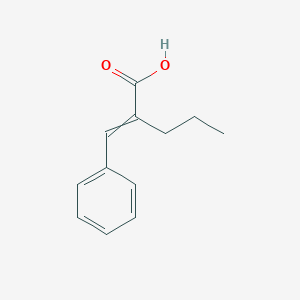
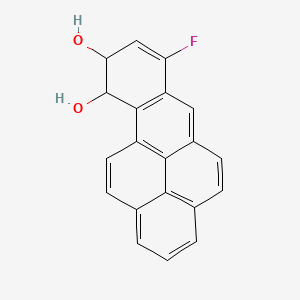
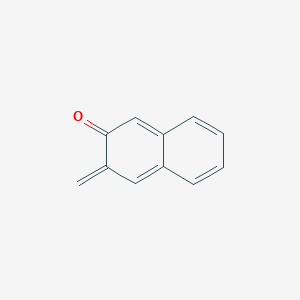
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
